Phenoxyethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021976 | |
| Record name | 2-Phenoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Phenoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
260 °F (127 °C) (Closed cup) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |
| Record name | Phenoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.8 (Air = 1) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.007 mm Hg at 25 °C | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, Colorless liquid | |
CAS No. |
9004-78-8, 122-99-6 | |
| Record name | Ethoxylated phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyethanol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C, 11-13 °C | |
| Record name | Phenoxyethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-PHENOXYETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
2-Phenoxyethanol (PhE) is an organic compound widely used in cosmetics, pharmaceuticals, and as a preservative due to its antimicrobial properties. Understanding its biological activity, including metabolism, toxicokinetics, and potential health effects, is crucial for assessing its safety and efficacy.
Pharmacokinetics and Metabolism
2-Phenoxyethanol exhibits rapid absorption and extensive metabolism in the body. Studies indicate that after dermal exposure, PhE reaches peak blood concentration () within approximately 1 hour. The primary metabolite identified in both blood and urine is phenoxyacetic acid (PhAA), with minor metabolites including 4-hydroxyphenoxyacetic acid (4-OH-PhAA) and 4-hydroxyphenoxyethanol (4-OH-PhE) .
Key Metabolic Pathways
The biotransformation of 2-Phenoxyethanol primarily occurs via conjugation to form PhAA. The metabolic process is characterized by:
- Rapid excretion : Approximately 77% of the administered dose is excreted in urine within 48 hours, predominantly as PhAA .
- Bioavailability : The absolute topical bioavailability of PhE is around 75% when applied in emulsion or lotion forms .
Toxicokinetics
Toxicokinetic studies have shown that 2-Phenoxyethanol has a half-life ranging from 1.7 to 3.9 hours for its metabolites, indicating efficient clearance from the body . It is essential to monitor levels of PhAA in urine as a biomarker for exposure to PhE.
Antimicrobial Properties
2-Phenoxyethanol exhibits broad-spectrum antimicrobial activity, effectively inhibiting various Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa . This property makes it a valuable preservative in cosmetic formulations.
Toxicological Studies
A series of toxicological assessments highlight both acute and chronic effects of PhE:
- Acute Toxicity : In a study involving oral administration to rats, significant mortality was observed at high doses (3160 mg/kg and above), with females showing greater susceptibility than males .
- Chronic Toxicity : Long-term studies have demonstrated no carcinogenic activity in rats or mice. The no-observed-adverse-effect level (NOAEL) was established at 5000 ppm based on kidney weight alterations .
Case Studies
A notable case study conducted by Unilever utilized non-animal testing approaches to assess the safety of this compound in cosmetics. This assessment employed in vitro methods to evaluate biokinetics and biodynamics, concluding that consumer-relevant exposure levels do not pose significant risks .
Data Summary Table
Scientific Research Applications
Applications in Pharmaceuticals
Preservative in Medicinal Products:
2-Phenoxyethanol is widely used as a preservative in pharmaceutical formulations. It helps extend the shelf life of products by preventing microbial growth. Studies have shown that it exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeasts .
Case Study:
In a safety review conducted by the European Commission, 2-Phenoxyethanol was evaluated for its use as a preservative in medicinal products. The findings confirmed its safety at concentrations typically used in formulations, with no significant adverse effects reported at recommended dosages .
Applications in Cosmetics
Cosmetic Preservative:
In the cosmetic industry, PhE serves as an effective preservative due to its broad-spectrum antimicrobial properties. It is commonly found in skin care products, hair care items, and makeup formulations .
Safety Assessment:
A non-animal safety assessment case study highlighted the efficacy of 2-Phenoxyethanol in cosmetic formulations. The study utilized modern risk assessment tools to evaluate the safety profile of PhE, demonstrating its suitability for use without significant irritation or toxicity concerns .
Biocidal Applications
Disinfectants:
PhE is also employed as a biocide in disinfectant formulations, particularly for human hygiene products. Its effectiveness against pathogens makes it valuable in settings requiring stringent hygiene standards .
Research Findings:
Research has indicated that 2-Phenoxyethanol can be absorbed through the skin and metabolized efficiently, with metabolites excreted primarily via urine. This pharmacokinetic profile supports its use in products aimed at reducing microbial load on the skin .
Industrial Applications
Solvent Properties:
The compound's solvent capabilities make it useful in coatings and functional fluids. Its ability to dissolve various substances facilitates its incorporation into diverse industrial applications.
Toxicokinetics and Safety Profile
Biotransformation Studies:
Recent studies have focused on the biotransformation of 2-Phenoxyethanol in humans and animals. A pilot study involving oral administration showed rapid absorption and metabolism, with major metabolites identified as phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) .
| Parameter | Oral Administration | Dermal Administration |
|---|---|---|
| Peak Blood Levels | ~1 hour | ~3 hours |
| Main Metabolites | PhAA, 4-OH-PhAA | PhAA, 4-OH-PhAA |
| Excretion (48 hours) | 77% as PhAA | Similar pattern observed |
Chemical Reactions Analysis
Oxidation Reactions
2-Phenoxyethanol undergoes oxidation to form 2-phenoxyacetaldehyde and further to 2-phenoxyacetic acid (PhAA). This reaction is catalyzed by alcohol dehydrogenases in biological systems and strong oxidizing agents in industrial settings . In vitro studies using liver S9 fractions demonstrate species-dependent oxidation rates, with humans showing the highest metabolic conversion efficiency .
Key Data:
Esterification and Etherification
The hydroxyl group enables condensation reactions with carboxylic acids or alkyl halides to form esters or ethers. Industrial applications leverage this reactivity for synthesizing plasticizers and surfactants . For example:
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the ether bond hydrolyzes to yield phenol and ethylene glycol :
This reaction is critical in environmental degradation studies .
Aromatic Ring Substitution
The benzene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions. For instance, nitration produces 2-(4-nitro-phenoxy)ethanol , a precursor for dyes .
Biotransformation and Metabolic Pathways
Human metabolism converts >70% of absorbed 2-phenoxyethanol to PhAA, with minor pathways yielding 4-hydroxy-phenoxyacetic acid (4-OH-PhAA) . Dermal exposure bypasses first-pass metabolism, leading to higher systemic concentrations compared to oral intake .
Table 1: Urinary Excretion of Metabolites in Humans
| Metabolite | Excretion Efficiency (24 h) | Half-Life (h) |
|---|---|---|
| 2-Phenoxyacetic acid | 71.4% ± 20.0% | 4.9 ± 0.8 |
| 4-OH-PhAA | 11.4% ± 4.9% | 4.6 ± 0.9 |
Reactivity with Other Chemicals
-
Oxidizing Agents: Violent reactions reported with peroxides and strong oxidizers, producing flammable gases .
Table 2: Hazardous Reactivity Profile
| Reactive Agent | Observed Effect |
|---|---|
| Sodium Nitrite | Explosive decomposition |
| Concentrated Sulfuric Acid | Ether bond hydrolysis |
| Potassium Permanganate | Rapid oxidation to PhAA |
Comparison with Similar Compounds
Acute Toxicity in Aquatic Organisms
2-PE is frequently compared to clove oil (eugenol-based) and 1-phenoxy-2-propanol (PP) in fish anesthesia. Studies on zebrafish (Danio rerio) and common carp (Cyprinus carpio) reveal distinct toxicity profiles:
2-PE exhibits lower toxicity in zebrafish embryos (LC50: 486.35 mg/L) compared to juveniles (LC50: 338.22 mg/L), suggesting developmental-stage-dependent effects . In contrast, PP, a structural analog, shows marginally higher acute toxicity (LC50: 304.2 mg/L) but prolonged recovery times in carp, making it preferable for prolonged procedures .
Cytotoxicity in Human Cells
In vaccine preservatives, 2-PE demonstrates lower neurotoxicity compared to alternatives:
| Compound | Relative Cytotoxicity (Human Neurons) | Toxicity Index (Human:Bacterial Cells) |
|---|---|---|
| 2-Phenoxyethanol | Moderate | 4.6x |
| Phenol | Low | 12.2x |
| Thimerosal (mercury-based) | High | >330x |
2-PE’s cytotoxicity is 4.6-fold higher in human neuroblastoma cells than bacterial cells, whereas phenol and Thimerosal show 12.2-fold and >330-fold disparities, respectively . This positions 2-PE as a safer preservative, though its efficacy in multidose vaccines remains debated .
Efficacy as Anesthetics
2-PE and PP induce anesthesia in fish via respiratory and cardiac depression. In common carp, 600 mg/L 2-PE achieves effective anesthesia in 3 minutes, comparable to 415–460 mg/L PP. However, PP’s recovery phase is 2–3 times longer, reducing post-procedural stress . Both compounds are classified as "relatively harmless" under OECD guidelines .
Key Research Findings
- Fragrance Applications : 2-PE is a primary alcohol in the Aryl Alkyl Alcohols group, valued for stability in perfumes and lotions .
- Synthesis: Industrial production involves ethoxylation of phenol, with recent advances focusing on catalytic efficiency .
- Analytical Methods : HPLC and GC-MS protocols validate 2-PE quantification in lubricants and cosmetics with >99% accuracy .
Q & A
Basic Research Questions
Q. What validated analytical methods are available for detecting and quantifying 2-phenoxyethanol in complex matrices?
- Methodology :
- HPLC : A validated reverse-phase HPLC method with UV detection (λ = 270 nm) achieves simultaneous quantification of 2-phenoxyethanol alongside parabens in pharmaceutical gels. Use a C18 column with a mobile phase of acetonitrile:water (60:40 v/v) at 1.0 mL/min .
- SPME-GC-MS/MS : For trace analysis in biological samples (e.g., fish tissue), headspace solid-phase microextraction (SPME) paired with GC-MS/MS provides a limit of detection (LOD) of 0.18 µg/mL. Optimal conditions include 60°C extraction for 30 min using a divinylbenzene/carboxen/polydimethylsiloxane fiber .
- Data Table :
| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
|---|---|---|---|---|
| HPLC-UV | 0.5 | 1.5 | Pharmaceutical | |
| SPME-GC-MS/MS | 0.18 | 0.56 | Fish tissue |
Q. What safety protocols are critical when handling 2-phenoxyethanol in laboratory settings?
- Key Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Exposure Response : For skin contact, rinse immediately with water for 15 min. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in airtight containers at <15°C, away from oxidizers and UV light .
Q. How does 2-phenoxyethanol’s solubility profile influence its application as an anesthetic in aquatic research?
- Solubility-Driven Design :
- 2-Phenoxyethanol is lipid-soluble (log P = 1.16), enabling rapid diffusion across fish gill membranes. However, its moderate water solubility (24 g/L at 20°C) requires ethanol (10% v/v) as a co-solvent for uniform dispersion in aquaculture tanks .
- Optimal anesthetic efficacy occurs at 300–450 ppm for temperate species (e.g., European sea bass), but efficacy drops at temperatures <10°C due to reduced metabolic rates .
Advanced Research Questions
Q. How can conflicting toxicological data on 2-phenoxyethanol’s nephrotoxicity be reconciled across studies?
- Critical Analysis :
- Discrepancies : Subchronic oral studies in rats report renal inflammation at 400 mg/kg/day, while chronic studies show no effects at 550 mg/kg/day . These contradictions arise from differences in exposure duration and species-specific metabolic pathways (e.g., rabbits exhibit higher susceptibility due to slower excretion) .
- Mitigation Strategy : Use physiologically based pharmacokinetic (PBPK) modeling to adjust interspecies extrapolation factors. Apply a safety factor of 10 for human risk assessment .
Q. What methodological considerations optimize 2-phenoxyethanol extraction from environmental samples?
- SPME vs. SDME Comparison :
| Parameter | SPME | SDME |
|---|---|---|
| Sensitivity | LOD = 0.18 µg/mL | LOD = 0.2 µg/mL |
| Cost | High (fiber replacement) | Low (solvent reuse) |
| Automation | Full | Manual |
| Elimination Time | 24 hours | 12 hours |
- Recommendation : SPME is preferable for high-throughput labs, while SDME suits budget-limited studies requiring rapid clearance data .
Q. How does 2-phenoxyethanol’s environmental persistence impact its ecological risk assessment?
- Fate and Transport :
- Soil Mobility : High mobility (Koc = 15) suggests leaching into groundwater. However, rapid aerobic biodegradation (t½ = 5–7 days) mitigates long-term accumulation .
- Aquatic Toxicity : LC50 values for Daphnia magna are 48 mg/L (96h), indicating moderate toxicity. Use algal bioassays (e.g., Chlorella vulgaris) to assess chronic effects .
Q. What synthetic routes yield high-purity 2-phenoxyethanol for pharmaceutical applications?
- Synthesis Methods :
Williamson Ether Synthesis : React phenol with 2-chloroethanol in alkaline medium (80°C, 36h). Yields >95% with distillation purification .
Epoxide Ring-Opening : Treat phenol with ethylene oxide under catalytic NaOH. Requires strict temperature control (50–60°C) to avoid polyether byproducts .
- Purity Criteria : USP-grade requires ≥99.5% purity (GC analysis), residual solvent <0.1% (ICH Q3C guidelines) .
Data Contradiction Resolution
- Case Study : Indoor Air Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
